3-Tert-butyl-isoxazole-4-carboxylic acid
Overview
Description
3-Tert-butyl-isoxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1217047-14-7 . It has a molecular weight of 169.18 and its IUPAC name is 3-tert-butyl-4-isoxazolecarboxylic acid . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-isoxazole-4-carboxylic acid can be represented by the InChI code: 1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving isoxazoles have been studied extensively . For instance, the heterocyclization of O-allylated propynone oximes initiated by AuCl3 afforded isoxazol-yl gold (III) chloride, from which, as a result of a subsequent Claisen-type rearrangement, trisubstituted isoxazoles containing an allyl fragment in position 4 were obtained .Physical And Chemical Properties Analysis
3-Tert-butyl-isoxazole-4-carboxylic acid is an off-white solid .Scientific Research Applications
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- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Methods : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
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- Application : Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
- Methods : Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
- Results : The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
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- Application : Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Methods : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
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- Application : The reaction is applicable to activated nitro compounds and to phenylnitromethane and affords isoxazoline derivatives in higher yields compared with those of other methods .
- Methods : This involves the reaction of activated nitro compounds and phenylnitromethane .
- Results : The reaction affords isoxazoline derivatives in higher yields compared with those of other methods .
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- Application : Isoxazole is a five-membered heterocyclic pharmacophore widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Methods : The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
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- Application : The reaction is applicable to activated nitro compounds and to phenylnitromethane and affords isoxazoline derivatives in higher yields compared with those of other methods .
- Methods : This involves the reaction of activated nitro compounds and phenylnitromethane .
- Results : The reaction affords isoxazoline derivatives in higher yields compared with those of other methods .
Future Directions
The future directions in the field of isoxazole synthesis, including 3-Tert-butyl-isoxazole-4-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the significance of isoxazoles in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of isoxazole molecules to accelerate the drug discovery programme .
properties
IUPAC Name |
3-tert-butyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFFUIWYRYRXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-isoxazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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